molecular formula C20H22N6O2 B2528322 1-phenyl-2-{4-[(4-pyridin-2-ylpiperazin-1-yl)carbonyl]-1H-1,2,3-triazol-1-yl}ethanol CAS No. 1396798-84-7

1-phenyl-2-{4-[(4-pyridin-2-ylpiperazin-1-yl)carbonyl]-1H-1,2,3-triazol-1-yl}ethanol

Cat. No. B2528322
CAS RN: 1396798-84-7
M. Wt: 378.436
InChI Key: QJUQNLIBGJEIKU-UHFFFAOYSA-N
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Description

The compound 1-phenyl-2-{4-[(4-pyridin-2-ylpiperazin-1-yl)carbonyl]-1H-1,2,3-triazol-1-yl}ethanol is a complex organic molecule that is not directly described in the provided papers. However, the papers do discuss related compounds that share structural motifs such as a phenyl group, a pyridyl group, and a 1,2,3-triazole ring, which are common in the synthesis of various intermediates and potential therapeutic agents .

Synthesis Analysis

The synthesis of related compounds typically involves condensation reactions. For instance, the Knoevenagel condensation reaction is used to synthesize 1-phenyl-2-(2-pyridyl)ethanol by reacting 2-methylpyridine with benzaldehyde without a catalyst or solvent . Similarly, the unexpected intermediate 1-phenyl-2-(4-pyridyl)ethanol was isolated from a condensation reaction between 4-methylpyridine and benzaldehyde . These methods could potentially be adapted for the synthesis of the target compound by incorporating the appropriate triazole and piperazine substituents.

Molecular Structure Analysis

The molecular structures of related compounds have been determined using single-crystal X-ray diffraction. For example, 1-phenyl-2-(2-pyridyl)ethanol crystallizes in a monoclinic system with centrosymmetric space group P21/c . The crystal structure of 1-phenyl-2-(4-pyridyl)ethanol shows an intermolecular hydrogen bond O–H···N, which stabilizes the crystal structure . These structural analyses provide insights into how the target compound might crystallize and the potential intermolecular interactions it may exhibit.

Chemical Reactions Analysis

The related compounds discussed in the papers are intermediates that can undergo further chemical reactions. For instance, the dehydration of 1-phenyl-2-(2-pyridyl)ethanol leads to the formation of a trans double bond, yielding 1-phenyl-2-(2-pyridyl)ethene . This suggests that the target compound could also undergo similar reactions, such as dehydration or further functionalization, depending on the presence of reactive groups like hydroxyl or triazole.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds are influenced by their molecular structures. For example, polymorphism is observed in 2-[4-phenyl-5-(2-pyridyl)-4H-1,2,4-triazol-3-yl]nicotinic acid, where different solvents lead to different crystalline forms . The intermolecular hydrogen bonding patterns and the presence of substituents like fluorine can affect the melting points and stability of these compounds . These findings suggest that the target compound's properties would be similarly affected by its specific substituents and the crystalline form it adopts.

Scientific Research Applications

Synthesis and Characterization

The synthesis and molecular structure of compounds closely related to 1-phenyl-2-{4-[(4-pyridin-2-ylpiperazin-1-yl)carbonyl]-1H-1,2,3-triazol-1-yl}ethanol have been extensively studied due to their potential applications in various fields of chemistry. These compounds exhibit intriguing properties that make them subjects of research in organometallic chemistry, coordination chemistry, and materials science.

  • Organometallic Complexes : Research on allylpalladium complexes with pyridylpyrazole ligands illustrates the nuanced effects of substituents on molecular behavior, such as allyl rotation, highlighting the potential utility of related compounds in organometallic chemistry and catalysis (Montoya et al., 2007).

  • Crystallography and Molecular Structure : The detailed study of 1-phenyl-2-(2-pyridyl)ethanol through Knoevenagel condensation reaction and its structural elucidation via X-ray diffraction underscores the significance of hydrogen bonding in stabilizing molecular structures, which can be instrumental in designing molecules with desired physical and chemical properties (Percino et al., 2015).

  • Polymorphism in Molecular Crystals : The discovery of solvent-dependent polymorphism in compounds bearing the 1,2,4-triazole motif indicates the sensitivity of molecular packing to external conditions, a phenomenon critical in pharmaceutical chemistry for understanding and controlling the crystalline forms of drug molecules (Mazur et al., 2008).

Catalysis and Biological Activity

The unique structural features of compounds similar to 1-phenyl-2-{4-[(4-pyridin-2-ylpiperazin-1-yl)carbonyl]-1H-1,2,3-triazol-1-yl}ethanol lend themselves to applications in catalysis and as potential biologically active molecules.

  • Catalytic Applications : Studies on the synthesis and characterization of complexes and their applications in catalysis reveal the potential of these compounds in facilitating various chemical transformations, including oxidation and transfer hydrogenation reactions, which are pivotal in the synthesis of fine chemicals and pharmaceuticals (Saleem et al., 2013).

  • Biological Activities : The exploration of 1,2,4-triazole derivatives for their antimicrobial and antifungal activities emphasizes the broader scope of these compounds in medicinal chemistry, offering a foundation for the development of new therapeutic agents (Asegbeloyin et al., 2014).

Mechanism of Action

Safety and Hazards

The safety and hazards associated with this compound would depend on its biological activity and reactivity. Proper precautions should be taken when handling and storing this compound .

Future Directions

Future research could explore the biological activity of this compound and its potential uses in medicine or other fields. Modifications to the structure could also be made to enhance its activity or alter its properties .

properties

IUPAC Name

[1-(2-hydroxy-2-phenylethyl)triazol-4-yl]-(4-pyridin-2-ylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N6O2/c27-18(16-6-2-1-3-7-16)15-26-14-17(22-23-26)20(28)25-12-10-24(11-13-25)19-8-4-5-9-21-19/h1-9,14,18,27H,10-13,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJUQNLIBGJEIKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=N2)C(=O)C3=CN(N=N3)CC(C4=CC=CC=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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